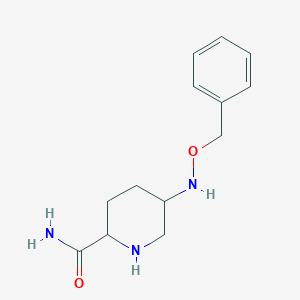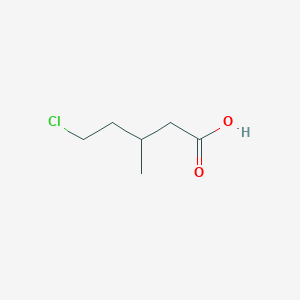
5-Chloro-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-methylpentanoic acid is an organic compound with the molecular formula C6H11ClO2. It is a derivative of pentanoic acid, where a chlorine atom is substituted at the fifth position and a methyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylpentanoic acid can be achieved through several methods. One common approach involves the chlorination of 3-methylpentanoic acid. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-methylpentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: 5-Hydroxy-3-methylpentanoic acid or 5-Amino-3-methylpentanoic acid.
Oxidation: 5-Chloro-3-methylpentanone or 5-Chloro-3-methylpentanal.
Reduction: 5-Chloro-3-methylpentanol or 5-Chloro-3-methylpentane.
Aplicaciones Científicas De Investigación
5-Chloro-3-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-methylpentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The chlorine and methyl groups contribute to its binding affinity and specificity, influencing its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpentanoic acid: Lacks the chlorine atom, resulting in different reactivity and biological properties.
5-Chloropentanoic acid: Lacks the methyl group, affecting its steric and electronic characteristics.
3-Chloropentanoic acid: Chlorine is at a different position, leading to variations in chemical behavior.
Uniqueness
5-Chloro-3-methylpentanoic acid is unique due to the combined presence of both chlorine and methyl substituents, which impart distinct steric and electronic effects. These features influence its reactivity, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H11ClO2 |
|---|---|
Peso molecular |
150.60 g/mol |
Nombre IUPAC |
5-chloro-3-methylpentanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-5(2-3-7)4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |
Clave InChI |
CEDWJNAXDQUPIP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




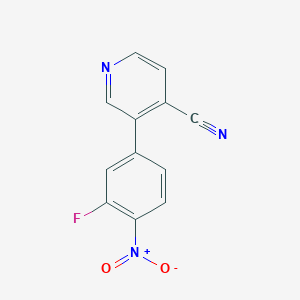

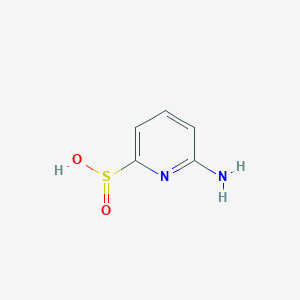
![2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12826038.png)
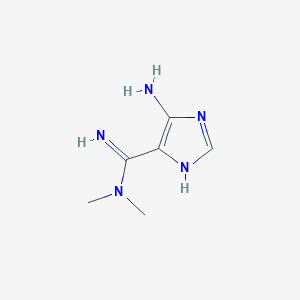
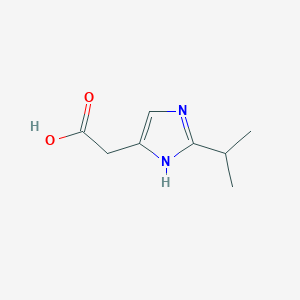
![5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine](/img/structure/B12826072.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide](/img/structure/B12826077.png)
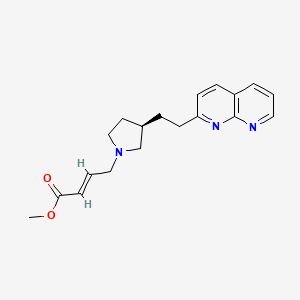

![8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12826090.png)
